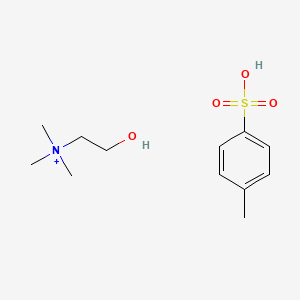

Choline; para-toluene sulfonate

Description

Contextualization of Choline (B1196258) Derivatives in Chemical Sciences

Choline, a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺, is a fundamental molecule in various biological and chemical fields. wikipedia.org In a biological context, it is an essential nutrient that serves as a precursor to the neurotransmitter acetylcholine (B1216132), the membrane constituents phosphatidylcholine and sphingomyelin, and the osmoregulator trimethylglycine. wikipedia.orgcreative-proteomics.com Its derivatives are crucial for neurotransmission, cell membrane structure, and lipid metabolism. creative-proteomics.com

In the realm of chemical sciences, the utility of choline and its derivatives extends beyond their biological functions. Choline chloride is a readily available, inexpensive, and biodegradable salt, making it an attractive component in the synthesis of novel materials. nih.govacs.org Researchers have explored a wide range of choline derivatives, including ionic liquids, which are salts with low melting points. nih.gov These derivatives are investigated for diverse applications, such as antimicrobial agents, insect feeding deterrents, and tissue fixatives, showcasing the versatility of the choline scaffold in designing functional molecules. nih.gov The ability of the choline cation to form salts with various anions allows for the tuning of physical and chemical properties, a key aspect of its utility in materials science and green chemistry. wikipedia.orgnih.gov

Overview of Sulfonic Acids in Organic and Materials Chemistry Research

Sulfonic acids are a class of organosulfur compounds characterized by the functional group -SO₃H attached to an organic radical (R). hori-chem.comwikipedia.org They are known for being among the strongest organic acids and exhibit high thermal and chemical stability. hori-chem.com Their strong acidity makes them excellent catalysts for a wide array of organic reactions, including esterification, alkylation, and polymerization. wikipedia.orgpatsnap.commdpi.com

para-Toluenesulfonic acid (pTSA), a white, solid organic acid, is a prominent example and is regularly used as a strong, non-oxidizing, lipophilic acid catalyst in organic synthesis. wikipedia.org In materials chemistry, sulfonic acids and their derivatives are integral to the development of functional materials. For instance, polymers containing sulfonic acid groups are crucial for creating proton exchange membranes (PEMs) used in fuel cells due to their excellent proton conductivity. patsnap.com Furthermore, the functionalization of solid supports like silica (B1680970) or titania with sulfonic acid groups creates robust, reusable heterogeneous catalysts, which are a cornerstone of green chemistry due to their efficiency and the ease with which they can be separated from reaction mixtures. hori-chem.commdpi.com The sulfonate group's ability to enhance water solubility is also exploited in the synthesis of water-soluble dyes and catalysts. wikipedia.orgbritannica.com

Significance of Deep Eutectic Solvents (DESs) Involving Choline Chloride and para-Toluenesulfonic Acid in Green Chemistry Research

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering alternatives to traditional volatile organic compounds. acs.orgnih.gov These systems are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline chloride (ChCl), with a hydrogen bond donor (HBD), like para-toluenesulfonic acid (pTSA). nih.govresearchgate.net The resulting mixture has a melting point significantly lower than that of its individual components. nih.gov

The DES formed from ChCl and pTSA has garnered considerable attention in green chemistry for several reasons:

Low Volatility and Non-flammability : Like many DESs, the ChCl-pTSA system exhibits low vapor pressure, reducing air pollution and operational hazards. nih.gov

Tunable Properties : The physical and chemical properties of the DES, such as viscosity and acidity, can be tailored by altering the molar ratio of the HBA to the HBD. acs.org

High Solvation Capacity : The ChCl-pTSA DES has shown a remarkable ability to dissolve various compounds, including metal oxides, which is particularly useful in hydrometallurgy and materials synthesis. researchgate.netacs.org

Potential Biodegradability : The components, particularly choline chloride, are derived from natural sources, suggesting that these solvents may be more biodegradable than traditional solvents. nih.govacs.org

These properties make the ChCl-pTSA system a valuable medium for various applications, including organic synthesis, catalysis, and extraction processes, aligning with the principles of green chemistry. researchgate.netscu.ac.irresearchgate.net

Research Scope and Focus on Mechanistic and Application-Oriented Studies

Research into the choline and para-toluenesulfonate system is broadly divided into mechanistic and application-oriented studies. Mechanistic investigations focus on understanding the fundamental interactions and behaviors within the system. This includes studying the hydrogen bonding network between choline chloride and para-toluenesulfonic acid that leads to the formation of the deep eutectic solvent. acs.org Spectroscopic techniques like FTIR are employed to elucidate these interactions. scu.ac.ir Furthermore, studies have delved into the thermal stability and degradation pathways of the ChCl-pTSA DES, revealing that under certain conditions, it can release hydrochloric acid (HCl) gas, which has implications for its classification as a truly "green" solvent. researchgate.net

Application-oriented research explores the practical uses of this system. A significant area of focus is its use as a solvent and catalyst for chemical reactions and material processing. For example, the ChCl-pTSA DES has been successfully used as a medium for the dissolution of metal oxides and for leaching metals like copper from sulfide ores. acs.orgscu.ac.irresearchgate.net These studies often involve optimizing parameters such as temperature, time, and the molar ratio of the DES components to achieve the highest efficiency for a specific process. The addition of a third component, such as malonic acid or ethylene (B1197577) glycol, has also been explored to create ternary DES systems with enhanced properties for specific applications like chalcopyrite dissolution. scu.ac.irresearchgate.net

Distinctions Between Choline para-Toluenesulfonate Salt and Deep Eutectic Solvent Systems

It is crucial to distinguish between the simple ionic salt, choline para-toluenesulfonate, and the deep eutectic solvent (DES) formed from choline chloride and para-toluenesulfonic acid.

Choline para-Toluenesulfonate Salt : This is a single chemical compound, an ionic salt formed through the acid-base reaction between choline hydroxide (a base) and para-toluenesulfonic acid. In this salt, the choline cation [(CH₃)₃NCH₂CH₂OH]⁺ is ionically bonded to the para-toluenesulfonate anion [CH₃C₆H₄SO₃]⁻. A study on the degradation of the ChCl-pTSA deep eutectic solvent found that the resulting solid product was choline tosylate (another name for choline para-toluenesulfonate), formed after the liberation of HCl gas. researchgate.net

Deep Eutectic Solvent (DES) : The DES is a mixture of two separate components: choline chloride (the hydrogen bond acceptor) and para-toluenesulfonic acid (the hydrogen bond donor). researchgate.net These components interact through hydrogen bonding, leading to a significant depression of the freezing point. nih.gov The properties of the DES are dependent on the molar ratio of its constituents. For example, the solubility of metal oxides in the pTSA-ChCl system varies significantly with changes in the molar ratio of the components. acs.org Unlike the single salt, the DES is a supramolecular system where the individual components retain their chemical identity but exhibit collective physical properties.

The table below summarizes the key distinctions:

| Feature | Choline para-Toluenesulfonate Salt | Choline Chloride:para-Toluenesulfonic Acid DES |

| Composition | A single ionic compound | A two-component mixture (HBA + HBD) |

| Bonding | Primarily ionic bonding between cation and anion | Primarily hydrogen bonding between components |

| Nature | A distinct chemical entity with a fixed stoichiometry | A system whose properties depend on the molar ratio of its components |

| Formation | Acid-base neutralization reaction | Mixing of HBA and HBD, often with gentle heating |

Properties

Molecular Formula |

C12H22NO4S+ |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1 |

InChI Key |

DVGVMQVOCJNXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Synthetic Routes for Choline (B1196258) para-Toluenesulfonate Salt

Choline para-toluenesulfonate, also known as choline tosylate, can be synthesized through various chemical pathways. scbt.com One notable method involves the degradation of a related deep eutectic solvent.

A primary route to forming choline para-toluenesulfonate salt is through the thermal degradation of the deep eutectic solvent made from choline chloride (ChCl) and para-toluenesulfonic acid (p-TSA). researchgate.netconsensus.app When the ChCl:p-TSA DES is heated, it can degrade, leading to the release of hydrochloric acid (HCl) gas and the formation of the solid choline tosylate salt. researchgate.netconsensus.app This process has been observed to occur at temperatures as low as 40°C, which is often the temperature used for the synthesis of the DES itself. researchgate.netconsensus.app The degradation ultimately causes the liquid DES to solidify, rendering it unusable as a solvent but yielding the choline para-toluenesulfonate salt as the solid product. researchgate.netconsensus.app

In organic synthesis, precursor molecules are essential building blocks. 2-Chloroethyl p-toluenesulfonate is a relevant precursor used as an alkylating agent. Its synthesis is well-documented and typically involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol (B45725). This reaction is carried out in the presence of a base, such as pyridine (B92270), and a solvent like dichloromethane (B109758) (DCM).

The general mechanism involves the base deprotonating the 2-chloroethanol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride, displacing the chloride ion and forming the final sulfonate ester product.

Table 1: Example Synthesis Protocol for 2-Chloroethyl p-toluenesulfonate

| Step | Reagent 1 | Reagent 2 | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| Reaction | 2-chloroethanol | p-toluenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | The reaction mixture is cooled initially (e.g., 0°C or in an ice bath) before the addition of reagents, then stirred for an extended period (e.g., 1 to 15 hours) at room temperature. prepchem.com |

| Workup | Water, HCl (aq) | N/A | N/A | N/A | The mixture is washed with water and dilute acid to remove excess pyridine and other water-soluble impurities. prepchem.com |

| Purification | N/A | N/A | N/A | N/A | The solvent is removed under reduced pressure to yield the final product, often as a syrup. |

Preparation of Choline Chloride-Based para-Toluenesulfonic Acid Deep Eutectic Solvents (ChCl/p-TSA DESs)

Deep eutectic solvents (DESs) composed of choline chloride (ChCl) as the hydrogen bond acceptor (HBA) and para-toluenesulfonic acid (p-TSA) as the hydrogen bond donor (HBD) are prepared by mixing the two components under specific conditions.

The molar ratio of the hydrogen bond acceptor (ChCl) to the hydrogen bond donor (p-TSA) is a critical parameter in the formation and properties of the resulting DES. Researchers have investigated various molar ratios to optimize the solvent for different applications. For instance, a 1:1 molar ratio of ChCl to p-TSA has been successfully used to create a DES that acts as both a solvent and a catalyst for the dehydration of fructose (B13574) to 5-HMF, achieving a high yield of 90.7%. rsc.org Increasing the p-TSA ratio to 1:1.5 resulted in a decreased yield. rsc.org

Other studies have explored ratios such as 2:1 and 1:2 to understand their effect on properties like metal oxide solubility. acs.org The formation of a stable liquid DES at room temperature was achieved with a 1:1 molar ratio of p-toluenesulfonic acid monohydrate and choline chloride. acs.org Three-component DESs have also been synthesized by adding a third component (such as oxalic acid, ethylene (B1197577) glycol, or various sugars) to the ChCl:p-TSA mixture, typically in molar ratios of 1:1:1 or 2:1:1. scu.ac.ir

Table 2: Investigated Molar Ratios of ChCl:p-TSA and Key Findings

| Molar Ratio (ChCl:p-TSA) | Third Component | Application Studied | Key Finding | Citation |

|---|---|---|---|---|

| 1:1 | None | Fructose dehydration | Optimal ratio for achieving a 90.7% yield of 5-HMF. | rsc.org |

| 1:1.5 | None | Fructose dehydration | Resulted in a lower 5-HMF yield (58.4%) compared to the 1:1 ratio. | rsc.org |

| 2:1, 1:1, 1:2 | None | Metal oxide solubility | The effect of molar ratio on the solubility of metal oxides was explored. | acs.org |

| 1:1 | None | DES formation | Formed a stable liquid DES at room temperature. | acs.org |

Temperature and stirring are crucial for the successful synthesis of a homogeneous ChCl/p-TSA DES. The solid precursors are typically mixed and heated in an oil bath with continuous stirring. rsc.orgscu.ac.ir A common procedure involves heating the mixture to 80°C while stirring with a magnetic stirrer until a clear, homogeneous liquid is formed. rsc.orgscu.ac.ir In some preparations, the temperature is set to 70°C. scu.ac.ir

However, temperature also plays a role in the stability of the DES. Studies have shown that the ChCl:p-TSA DES can degrade and release HCl gas at temperatures as low as 40°C, with degradation becoming more pronounced at higher temperatures like 80°C or 100°C. researchgate.netconsensus.app This degradation leads to the solidification of the solvent over time. researchgate.net For instance, a mixture heated at 80°C was observed to change from a powder to a liquid within hours, but then solidified after 16-24 hours. researchgate.net

Table 3: Effect of Temperature on ChCl/p-TSA DES Formation and Stability

| Temperature | Stirring | Observation | Citation |

|---|---|---|---|

| 70°C - 80°C | Continuous magnetic stirring | Formation of a transparent, homogeneous liquid DES. | scu.ac.ir |

| 80°C | 300 rpm magnetic stirring | Successful preparation of a colorless, thick, homogenous liquid after about 30 minutes. | rsc.org |

| 40°C - 100°C | N/A (Isothermal TGA) | Release of HCl gas confirmed, indicating thermal degradation of the DES. | researchgate.netconsensus.app |

Water content can significantly influence the synthesis and stability of ChCl/p-TSA based DESs. To minimize unwanted moisture, a common practice is to dry the starting materials, particularly the highly hygroscopic choline chloride, in an oven (e.g., at 70°C for 3 hours) before synthesis. scu.ac.ir The presence of water can be a factor in the degradation pathway of the ChCl-pTSA DES, which involves the loss of moisture through dehydration. researchgate.net

Conversely, the controlled addition of water can be beneficial in certain cases. For example, the synthesis of three-component DESs containing sugars (like sucrose, fructose, or glucose) at 80°C was initially unsuccessful due to decomposition. scu.ac.ir However, by lowering the temperature to 50°C and adding a small amount of water (0.1 mL), a homogeneous liquid was successfully formed. scu.ac.irresearchgate.net This indicates that water can modify the physical and chemical properties of the DES, such as viscosity, and facilitate its formation under milder conditions. scu.ac.irresearchgate.net However, it has also been noted that while water aids in the synthesis of these sugar-based DESs, it can significantly reduce their effectiveness in applications like the dissolution of chalcopyrite. researchgate.net In general, high concentrations of water (e.g., above 50 wt%) can disrupt the supramolecular structure of a DES, causing it to behave more like a simple aqueous solution of its components. acs.org

Investigation of DES Preparation Methods

Deep eutectic solvents (DESs) are a class of ionic liquids typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). In the context of choline; para-toluene sulfonate, choline chloride often serves as the HBA and p-toluenesulfonic acid (pTSA) as the HBD. The resulting DES, ChCl:pTSA, is explored for various applications, including as a medium for solvometallurgical processes. researchgate.net The preparation of DESs is not standardized, and the chosen method can significantly impact the properties and purity of the final product. researchgate.net

Several methods are commonly employed for the preparation of choline-based DESs:

Heating-Stirring: This is the most prevalent method for preparing DESs. researchgate.netmdpi.com It involves mixing the HBA and HBD, followed by heating (often to around 80°C) with continuous stirring until a clear, homogeneous liquid is formed. mdpi.comresearchgate.netmdpi.comnih.gov This method is particularly suitable for components that are liquid at the mixing temperature. researchgate.net For the ChCl:pTSA system, a mixture of choline chloride and p-toluenesulfonic acid is heated, typically around 70-80°C, to facilitate the formation of the DES. scu.ac.ir However, studies have shown that heating the ChCl:pTSA mixture can lead to degradation, with the release of toxic hydrochloric acid (HCl) gas at temperatures as low as 40°C. researchgate.net This degradation can cause the liquid to solidify, rendering it unusable as a solvent. researchgate.net

Freeze-Drying: This technique is a viable alternative, especially for thermally unstable components. researchgate.net In this process, the components are first dissolved in a suitable solvent (like water), and the resulting solution is then freeze-dried to remove the solvent, leaving behind the DES. This method avoids the potential for thermal degradation that can occur with the heating-stirring method.

Grinding: Grinding the solid HBA and HBD together at room temperature can also lead to the formation of a DES. This method is solvent-free and avoids heating, which can be advantageous for heat-sensitive compounds. The mechanical energy from grinding facilitates the interaction between the components, leading to the formation of the eutectic mixture.

Evaporation: This method involves dissolving the HBA and HBD in a volatile solvent, followed by the removal of the solvent by evaporation, often under reduced pressure using a rotary evaporator. researchgate.net This technique is particularly useful when dealing with components that are not liquid at convenient temperatures or when a solvent is needed to ensure intimate mixing.

Controlled Synthesis of Specific para-Toluenesulfonate Derivatives

The synthesis of para-toluenesulfonate (tosylate) esters, such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate, is fundamental in organic chemistry, as these compounds are powerful alkylating agents.

Methyl p-Toluenesulfonate:

Methyl p-toluenesulfonate is commonly synthesized through the esterification of p-toluenesulfonic acid or its more reactive derivative, p-toluenesulfonyl chloride, with methanol (B129727).

One common laboratory preparation involves the reaction of p-toluenesulfonyl chloride with methanol in the presence of a base, such as sodium hydroxide. lookchem.comchemicalbook.com The reaction is typically carried out at a controlled temperature, often below 25°C, to manage the exothermic nature of the reaction. lookchem.comchemicalbook.com The pH is monitored and maintained to ensure the reaction proceeds to completion. lookchem.comchemicalbook.com After the reaction, the product is isolated by separating the layers, extracting with an organic solvent like benzene, washing with water and a potassium carbonate solution, and finally purifying by distillation under reduced pressure. lookchem.comchemicalbook.com

Another approach involves the direct esterification of p-toluenesulfonic acid with methanol, often using concentrated sulfuric acid as a catalyst. google.com The mixture is heated to reflux, and after the reaction, the product is purified, which can be challenging due to the need for reduced pressure distillation to separate it from byproducts. google.com

Ethyl p-Toluenesulfonate:

The synthesis of ethyl p-toluenesulfonate follows similar principles. A widely used method involves the reaction of p-toluenesulfonyl chloride with ethanol (B145695). nuomengchemical.com This reaction is often carried out in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct. nuomengchemical.comchemicalbook.comprepchem.com The reaction conditions, including temperature and reactant ratios, are crucial for achieving a high yield and purity. nuomengchemical.com For example, the reaction can be conducted in pyridine at a low temperature (e.g., -10°C to 0°C) by adding ethanol to a solution of p-toluenesulfonyl chloride. chemicalbook.comprepchem.com The product is then isolated by adding water, extracting with a solvent like dichloromethane, washing the organic layer with acid and bicarbonate solutions, and finally evaporating the solvent. chemicalbook.com Yields for this method can be quite high, around 90%. chemicalbook.com

The following table summarizes typical reaction parameters for the synthesis of these tosylate esters:

| Product | Reactants | Base/Catalyst | Solvent | Temperature | Yield |

| Methyl p-Toluenesulfonate | p-Toluenesulfonyl chloride, Methanol | Sodium Hydroxide | (Methanol acts as solvent) | < 25°C | - |

| Ethyl p-Toluenesulfonate | p-Toluenesulfonyl chloride, Ethanol | Pyridine | Pyridine | 0°C | 90% |

Scalability and Reproducibility in Laboratory-Scale Synthesis for Research Applications

The scalability and reproducibility of the synthesis of choline salts and related ionic liquids are critical considerations for their practical application in research.

For choline salts, the synthesis can be complex due to impurities often present in choline sources. google.com The development of scalable processes that can utilize impure, cost-effective choline sources is an area of active research. google.com One patented approach involves a multi-step extraction process using a hydrophobic organic solvent, an excess of a free acid, and an alcohol to purify the choline salt from an aqueous solution. google.com

In the context of deep eutectic solvents, including those based on choline and p-toluenesulfonic acid, reproducibility can be a significant challenge. The properties of ionic liquids can be highly sensitive to impurities, particularly water. chemrxiv.org Discrepancies in reported data for the same ionic liquid can often be attributed to variations in purity, which can be influenced by the supplier, the specific batch, and the purification methods employed. chemrxiv.org For instance, even small amounts of residual water can affect electrochemical measurements conducted in these solvents. chemrxiv.org

To ensure reproducibility in laboratory-scale synthesis for research, meticulous control over reaction conditions, purification of starting materials, and consistent product work-up are essential. For DESs, this includes drying the components before mixing and handling them in a controlled atmosphere to minimize water absorption. acs.org For the synthesis of tosylate esters, precise control of temperature, stoichiometry, and reaction time is crucial for obtaining consistent yields and purity. nuomengchemical.com

Recent research has also focused on the scalability of electrosynthesis processes in DESs. For example, the electrolysis of Cu₂Se in a choline chloride-urea DES was successfully scaled up by increasing the electrolyte volume and electrolysis time, demonstrating the potential for larger-scale applications. acs.org The recyclability of the DES was also assessed, which is a key factor for sustainable and cost-effective processes. acs.org

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Choline (B1196258); para-toluene sulfonate and studying the interactions between the choline cation and the para-toluene sulfonate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Compound Structure and Degradation Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Choline; para-toluene sulfonate. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the precise mapping of the chemical environment of each atom within the choline and para-toluene sulfonate ions.

In ¹H-NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the protons in the molecule. For the choline cation, characteristic signals are observed for the trimethylammonium protons, which typically appear as a singlet, and the two methylene groups of the ethanol (B145695) moiety, which exhibit distinct multiplets. The para-toluene sulfonate anion displays characteristic signals for the methyl protons as a singlet and the aromatic protons on the benzene ring, which typically show a distinct AA'BB' splitting pattern.

¹³C-NMR spectroscopy provides information on the carbon skeleton of the compound. Each unique carbon atom in the choline and para-toluene sulfonate ions gives a distinct signal, allowing for confirmation of the carbon framework of both the cation and the anion.

NMR spectroscopy is also a valuable technique for studying the degradation pathways of Choline; para-toluene sulfonate. Research on deep eutectic solvents formed between choline chloride and para-toluenesulfonic acid has shown that under certain conditions, the degradation product is choline tosylate. ¹H-NMR has been utilized to confirm the structure of this solid degradation product nih.gov. By monitoring changes in the NMR spectra over time or under stress conditions, the formation of degradation products can be identified and quantified.

Table 1: Representative ¹H-NMR Chemical Shifts for Choline Cation and p-Toluenesulfonate Anion

| Ion | Functional Group | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Choline | -N(CH₃)₃ | ~3.20 | Singlet |

| Choline | -N-CH₂- | ~3.51 | Multiplet |

| Choline | -CH₂-OH | ~4.05 | Multiplet |

| p-Toluenesulfonate | Ar-CH₃ | ~2.35 | Singlet |

| p-Toluenesulfonate | Ar-H (ortho to SO₃⁻) | ~7.45 | Doublet |

| p-Toluenesulfonate | Ar-H (meta to SO₃⁻) | ~7.10 | Doublet |

Table 2: Representative ¹³C-NMR Chemical Shifts for Choline Cation and p-Toluenesulfonate Anion

| Ion | Carbon Atom | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Choline | -N(CH₃)₃ | ~56.6 |

| Choline | -N-CH₂- | ~70.1 |

| Choline | -CH₂-OH | ~58.3 |

| p-Toluenesulfonate | Ar-CH₃ | ~21.0 |

| p-Toluenesulfonate | Ar-C (ipso to CH₃) | ~144.0 |

| p-Toluenesulfonate | Ar-C (ortho to CH₃) | ~129.0 |

| p-Toluenesulfonate | Ar-C (meta to CH₃) | ~126.0 |

| p-Toluenesulfonate | Ar-C (ipso to SO₃⁻) | ~141.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in Choline; para-toluene sulfonate and for analyzing the hydrogen bonding interactions between the choline cation and the para-toluene sulfonate anion. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The FT-IR spectrum of Choline; para-toluene sulfonate is expected to show a combination of the characteristic bands for both the choline and the para-toluene sulfonate ions. For the choline cation, prominent bands include the O-H stretching vibration of the hydroxyl group, C-H stretching vibrations of the methyl and methylene groups, and C-N stretching vibrations. For the para-toluene sulfonate anion, characteristic bands arise from the S=O stretching vibrations of the sulfonate group, as well as C=C stretching and C-H bending vibrations of the aromatic ring.

A crucial aspect of the FT-IR analysis of this salt is the investigation of hydrogen bonding. The hydroxyl group of the choline cation can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group on the para-toluene sulfonate anion can act as hydrogen bond acceptors. This interaction can lead to a broadening and a shift to lower frequency of the O-H stretching band in the FT-IR spectrum, providing evidence for the presence and strength of hydrogen bonding in the solid state. Quantum chemical studies have been used to analyze the vibrational frequencies of the p-toluenesulfonate anion, which aids in the interpretation of the experimental spectra hmdb.ca.

Table 3: Expected FT-IR Vibrational Frequencies for Choline; para-toluene sulfonate

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | Choline -OH | 3500 - 3200 (broad) |

| C-H Stretch (Aliphatic) | Choline -CH₂, -CH₃ | 3000 - 2850 |

| C-H Stretch (Aromatic) | Tosylate Ar-H | 3100 - 3000 |

| S=O Asymmetric Stretch | Tosylate -SO₃⁻ | ~1200 |

| S=O Symmetric Stretch | Tosylate -SO₃⁻ | ~1035 |

| C-O Stretch | Choline -CH₂-OH | ~1080 |

| C-N Stretch | Choline -N(CH₃)₃ | ~950 |

Mass Spectrometry (MS) and Coupled Techniques (LC/MS, CE/MS, GC-MS) for Identification and Quantification in Research Samples

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. When coupled with separation techniques like liquid chromatography (LC), capillary electrophoresis (CE), or gas chromatography (GC), it becomes a powerful tool for the identification and quantification of Choline; para-toluene sulfonate in complex research samples.

In electrospray ionization mass spectrometry (ESI-MS), Choline; para-toluene sulfonate would be expected to show ions corresponding to the choline cation and the para-toluene sulfonate anion. The choline cation would appear in the positive ion mode at a mass-to-charge ratio (m/z) of approximately 104.1. Tandem mass spectrometry (MS/MS) of the choline cation typically yields characteristic fragment ions that can be used for structural confirmation.

LC/MS is particularly well-suited for the analysis of ionic and non-volatile compounds like Choline; para-toluene sulfonate. The liquid chromatograph separates the compound from other components in a sample mixture before it is introduced into the mass spectrometer for detection. This allows for both qualitative identification and quantitative measurement of the compound in various research matrices. Several LC/MS methods have been developed for the sensitive quantification of choline and its metabolites in biological samples tru.ca.

Chromatographic Methods for Purity Assessment and Impurity Profiling in Research Contexts

Chromatographic techniques are essential for assessing the purity of Choline; para-toluene sulfonate and for identifying and quantifying any potential impurities that may be present from the synthesis or degradation processes.

High Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the purity assessment of compounds that contain a UV-absorbing chromophore. The para-toluene sulfonate anion has a benzene ring, which absorbs UV light, making HPLC-UV a suitable technique for its detection and quantification.

In a typical HPLC-UV analysis of Choline; para-toluene sulfonate, a reversed-phase column is often employed. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve good separation of the main compound from any impurities. The UV detector is set to a wavelength where the para-toluene sulfonate anion has maximum absorbance. The retention time of the main peak is used for identification, and the peak area is proportional to the concentration, allowing for quantitative purity determination. Methods for the analysis of choline salicylate have utilized a Nucleosil C18 column with a mobile phase of methanol, water, and acetic acid, and UV detection at 230 nm or 270 nm shimadzu.com. While choline itself lacks a strong chromophore, indirect UV detection methods have been developed for its analysis nih.gov.

Table 4: Illustrative HPLC-UV Method Parameters for Analysis of Aromatic Sulfonates

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with an additive (e.g., acid or buffer) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| UV Detection Wavelength | ~220 - 270 nm (for the tosylate anion) |

Gas Chromatography (GC) for Volatile Components and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While Choline; para-toluene sulfonate itself is a non-volatile salt and not directly amenable to GC analysis, GC is a valuable tool for the analysis of volatile impurities that may be present in the sample. These can include residual solvents from the synthesis process or volatile degradation products.

For the analysis of residual solvents, headspace GC (HS-GC) is often the method of choice. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC. This prevents the non-volatile salt from contaminating the GC system. The separated volatile components are typically detected by a flame ionization detector (FID) or a mass spectrometer (MS) for identification.

For the analysis of the quaternary ammonium (B1175870) salt itself, pyrolysis-GC-MS can be employed. This technique involves the thermal degradation of the non-volatile compound in the GC inlet to produce smaller, volatile fragments that can be separated and identified by the GC-MS system. This can provide structural information about the original molecule. The analysis of quaternary ammonium salts by GC often involves their thermal decomposition in the injector to form volatile tertiary amines bmrb.io.

Thermal Analysis for Research Material Stability

Thermal analysis encompasses a range of techniques that measure the physical and chemical properties of a substance as a function of temperature. For choline p-toluenesulfonate and its related systems, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for evaluating its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting points (Tm) and glass transitions (Tg). In the study of deep eutectic solvents based on p-toluenesulfonic acid (ptsa) and choline chloride (ChCl), DSC analysis reveals important information about their operational temperature window.

For several ptsa-based DESs, DSC measurements have been conducted to determine their phase behavior. For instance, in one study, samples were cooled from 35 °C to -80 °C and then heated to 35 °C. kuleuven.be No distinct melting points were observed for the DESs studied, which is a common characteristic of ionic liquids and DESs. kuleuven.be However, glass transitions were identified for some mixtures. The glass transition of the DES ptsa:ChCl (1:1) was noted to be expected at temperatures below -80 °C. kuleuven.be Another investigation also did not observe a melting point peak for a similar DES, but did identify a glass transition temperature. mdpi.com

Table 1: Glass Transition Temperatures of p-Toluenesulfonic Acid-Based Deep Eutectic Solvents

| Molar Ratio (ptsa:HBA) | Hydrogen Bond Acceptor (HBA) | Glass Transition Temperature (Tg) |

|---|---|---|

| 1:1 | Tetrabutylammonium chloride (tbaCl) | -53.1 °C kuleuven.be |

| 1:1 | Tetrabutylphosphonium chloride (tbpCl) | -60.2 °C kuleuven.be |

| 2:1 | Choline chloride (ChCl) | -40.5 °C kuleuven.be |

| 1:1 | Tetrabutylphosphonium bromide (TBPBr) | 235 K (-38.15 °C) mdpi.com |

HBA: Hydrogen Bond Acceptor

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials by measuring mass loss as a function of temperature in a controlled atmosphere. researchgate.net Studies on the deep eutectic solvent formed between choline chloride (ChCl) and para-toluenesulfonic acid (pTSA) show that this system is not thermally stable. researchgate.netconsensus.app

Dynamic TGA coupled with mass spectrometry (TGA-QMS) has confirmed that the degradation of the ChCl:pTSA DES involves the loss of moisture and the release of hydrochloric acid (HCl) gas, even at temperatures as low as 40 °C. researchgate.netconsensus.app This degradation leads to the solidification of the solvent, with the resulting solid product identified as choline tosylate. researchgate.netconsensus.app The thermal decomposition of DESs is often a multi-step process, where the less thermally stable component, the hydrogen bond donor (HBD), degrades first, followed by the hydrogen bond acceptor (HBA). mdpi.com The thermal stability of choline chloride itself shows decomposition starting around 250 °C. mdpi.com

It is important to note that onset decomposition temperatures determined by dynamic TGA can overestimate the long-term thermal stability of DESs. researchgate.netucm.es Isothermal TGA experiments often reveal significant mass loss at temperatures much lower than the dynamic onset temperature. researchgate.netucm.es For example, isothermal TGA of the ChCl:pTSA DES showed mass loss at temperatures of 40, 60, 80, and 100 °C over a 24-hour period. researchgate.net

Table 2: TGA Decomposition Data for p-Toluenesulfonic Acid-Based DES

| System | Molar Ratio | Onset Decomposition Temp. (Tonset) | Key Observations |

|---|---|---|---|

| ptsa:ChCl | 1:1 | 185.3 °C kuleuven.be | Two-step decomposition process observed. kuleuven.be |

| ptsa:tbaCl | 1:1 | 215.1 °C kuleuven.be | |

| ptsa:tbpCl | 1:1 | 235.1 °C kuleuven.be |

Electrochemical Characterization for System Behavior

Electrochemical techniques are vital for understanding the redox behavior, conductivity, and potential applications of choline-based systems, particularly in fields like electrodeposition and sensor development.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the electrochemical behavior of species in solution. mdpi.com It provides information on redox potentials, reaction reversibility, and diffusion coefficients of electroactive species. mdpi.com

In the context of choline chloride-based deep eutectic solvents, CV is frequently used to study the electrodeposition and stripping of metals. mdpi.comresearchgate.net For instance, studies on Sn(II) in a choline chloride-urea DES used CV to determine that the electrodeposition is a quasi-reversible, single-step, two-electron transfer process controlled by diffusion. mdpi.com By analyzing the relationship between the peak current density and the square root of the scan rate, the diffusion coefficient of the metal ion can be calculated. mdpi.com

While specific CV studies focusing solely on choline p-toluenesulfonate as the electrolyte are not widely reported, the electrochemical behavior of the choline cation and the tosylate anion can be inferred from studies on related systems. The electrochemical window of a DES is a critical parameter, and for choline chloride-based systems, the reduction of the choline cation often defines the cathodic limit. mdpi.comrsc.org The electrochemical stability and response of any system involving choline p-toluenesulfonate would be similarly investigated using CV to establish its operating potential window and study the kinetics of electron transfer processes at an electrode surface. nih.govrsc.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Salts and Degradation Products

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of solid materials. It provides information on atomic arrangement, phase identification, and lattice parameters.

More broadly, XRD studies have been conducted on choline chloride itself, revealing a highly disordered face-centered cubic structure for its stable β-form. osti.gov Joint X-ray diffraction and molecular dynamics studies on DESs, such as that between choline chloride and oxalic acid, have provided deep insights into the structural features and hydrogen bonding networks that define these solvents. rsc.org A similar approach could be applied to crystalline choline p-toluenesulfonate to elucidate its solid-state structure and intermolecular interactions.

Advanced Microscopy and Surface Characterization Techniques (e.g., TEM, XPS, VSM)

Advanced characterization techniques provide nanoscale information about the morphology, elemental composition, and magnetic properties of materials. While specific studies applying Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and Vibrating Sample Magnetometry (VSM) to choline p-toluenesulfonate are not prominent in the literature, their potential applications are significant.

Transmission Electron Microscopy (TEM): TEM would be utilized if choline p-toluenesulfonate were used to synthesize or act as a template for nanomaterials. It could provide high-resolution images of nanoparticles, revealing their size, shape, and dispersion within a matrix.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. It could be used to study the surface of materials treated with a choline p-toluenesulfonate solution or to analyze thin films of the salt itself, providing insight into surface degradation or interaction with substrates.

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of a material. This technique would be relevant if choline p-toluenesulfonate were incorporated into a magnetic material or used in the synthesis of magnetic nanoparticles, allowing for the characterization of properties like magnetic saturation and coercivity.

Mechanistic Investigations and Reaction Pathways

Role of Choline (B1196258) Chloride-p-Toluenesulfonic Acid DESs as Acid Catalysts in Organic Transformations

The acidic nature of the ChCl/p-TSA deep eutectic solvent, conferred by the Brønsted acidity of p-toluenesulfonic acid, allows it to act as an effective catalyst in a range of acid-catalyzed organic reactions. researchgate.netnih.gov This dual functionality as both a solvent and a catalyst simplifies reaction setups and often leads to enhanced efficiency. researchgate.net

Catalytic Mechanisms in Dehydration Reactions (e.g., Fructose (B13574) to 5-Hydroxymethylfurfural)

The conversion of fructose into the valuable platform chemical 5-hydroxymethylfurfural (B1680220) (5-HMF) is a key acid-catalyzed dehydration reaction. The ChCl/p-TSA DES has proven to be a highly effective catalyst for this transformation, playing a dual role as both a hydrogen bond donor (HBD) and a catalyst, thereby eliminating the need for an external acid. researchgate.net

In this system, the acidic environment is crucial for the reaction to proceed. etn-socrates.eu The mechanism involves the protonation of the fructose molecule, facilitating the elimination of three water molecules to form 5-HMF. The DES not only provides the necessary protons but also creates a unique solvation environment around the fructose molecule. This environment, characterized by a specific hydrogen-bonding network, is believed to stabilize the intermediates and transition states involved in the dehydration process. etn-socrates.eu The strong acidity of the DES can, however, also lead to non-selective reactions if not controlled, resulting in the formation of by-products. etn-socrates.eu

Optimal conditions for this reaction have been identified, with a 1:1 molar ratio of ChCl to p-TSA at 80°C achieving a 90.7% yield of 5-HMF within one hour. researchgate.net This highlights the efficiency of the ChCl/p-TSA DES as a catalyst for the dehydration of carbohydrates.

Mechanistic Studies of Esterification Reactions

The ChCl/p-TSA DES also serves as an efficient catalyst for esterification reactions, such as the production of biodiesel via transesterification. nih.govresearchgate.net In these reactions, the DES acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the carboxylic acid or ester, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

For instance, in the transesterification of soybean oil with methanol (B129727) to produce fatty acid methyl esters (biodiesel), a DES composed of p-TSA and ChCl (in a 1:3 molar ratio) has been shown to be a highly effective catalyst. nih.gov The reaction proceeds under optimized conditions of 8% catalyst loading, an 8:1 molar ratio of methanol to oil, a temperature of 110°C, and a reaction time of 2 hours, achieving a yield of 98.66%. nih.gov A key advantage of this system is that the DES can act as a heterogeneous catalyst, simplifying its separation and recycling. nih.gov

It is important to note that in DES systems composed of choline chloride and carboxylic acids, esterification between the hydroxyl group of choline and the carboxylic acid can occur as a degradation pathway, especially at elevated temperatures. etn-socrates.euacs.org This underscores the importance of understanding the reaction conditions to favor the desired esterification reaction over solvent degradation.

Investigations of Multi-Component Reactions (e.g., Biginelli Reaction, Aza-Michael Reaction)

The ChCl/p-TSA DES has demonstrated significant catalytic activity in multi-component reactions, which are highly valued for their efficiency in building molecular complexity in a single step.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. The acidity of the DES is a key factor in its catalytic activity for this reaction. researchgate.net The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate. nih.gov This electrophilic intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. nih.gov The DES not only provides the necessary acidic environment but also acts as a solvent that can be recycled. nih.gov

Reaction Pathways in Biomass Conversion (e.g., Lignocellulosic Materials)

The conversion of lignocellulosic biomass into valuable chemicals and biofuels is a cornerstone of the bio-based economy. ChCl/p-TSA DES has shown great promise in the pretreatment and degradation of lignin (B12514952), a complex aromatic polymer found in biomass.

The acidic nature of the ChCl/p-TSA DES is effective in breaking down the complex structure of lignin. The mechanism involves the cleavage of ether bonds within the lignin polymer, leading to its depolymerization and a reduction in its average molecular weight. For example, treatment of alkaline lignin with this DES resulted in a significant decrease in molecular weight from 17,680 g/mol to 2,792 g/mol . The degradation products are primarily phenols, ketones, and a small amount of aldehydes.

Insights into Deep Eutectic Solvent Formation and Interactions

The unique properties of the ChCl/p-TSA DES are a direct result of the specific molecular interactions between its constituent components. Understanding these interactions is crucial for designing and optimizing DESs for specific applications.

Hydrogen Bonding Networks and Ionic Interactions in ChCl/p-TSA Systems

The formation of a deep eutectic solvent is driven by the establishment of a complex network of hydrogen bonds and ionic interactions between the hydrogen bond acceptor (HBA), in this case, the chloride ion from choline chloride, and the hydrogen bond donor (HBD), p-toluenesulfonic acid.

Infrared (IR) spectroscopy and other analytical techniques have been used to elucidate these interactions. The primary interaction is the hydrogen bond between the acidic proton of the sulfonic acid group in p-TSA and the chloride anion. Additionally, the hydroxyl group of the choline cation can also participate in hydrogen bonding with the chloride anion. These interactions disrupt the crystal lattices of the individual components, leading to a significant depression of the freezing point and the formation of a liquid eutectic mixture at room temperature. nih.gov

The strength and nature of these hydrogen bonds are influenced by the molar ratio of the HBA to the HBD. These interactions create a supramolecular structure that defines the physicochemical properties of the DES, such as its viscosity, polarity, and catalytic activity. The presence of water can also influence this hydrogen-bonding network, which in some cases can be beneficial for catalytic processes. acs.org

Interactive Data Table: Optimized Reaction Conditions for Transformations Catalyzed by ChCl/p-TSA DES

| Reaction | Substrates | Molar Ratio (ChCl:p-TSA) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Fructose Dehydration | Fructose | 1:1 | 80 | 1 hour | 90.7 | researchgate.net |

| Biodiesel Production | Soybean Oil, Methanol | 1:3 (p-TSA:ChCl) | 110 | 2 hours | 98.66 | nih.gov |

| Aza-Michael Addition | Arylamines, Maleimide | 1:1 | Mild | - | Good | acs.org |

| Lignin Degradation | Alkaline Lignin | - | Mild | - | Significant MW reduction |

Degradation Mechanisms of Choline Chloride-p-Toluenesulfonic Acid DESs

The degradation of ChCl:p-TSA DES proceeds through the liberation of hydrogen chloride (HCl) gas and the subsequent formation of the choline tosylate salt. nih.gov This reaction is thought to be initiated by the protonation of the chloride ion from choline chloride by the strongly acidic p-toluenesulfonic acid, leading to the formation of HCl. The remaining choline cation then combines with the tosylate anion.

This degradation has been observed to occur at temperatures as low as 40°C, which is often within the range of temperatures used for the synthesis of the DES itself. nih.gov The release of toxic HCl gas is a significant concern, and the formation of solid choline tosylate salt leads to the solidification of the DES, rendering it unusable as a liquid solvent. nih.gov

The proposed degradation pathway can be summarized as follows:

(CH₃)₃N⁺CH₂CH₂OH·Cl⁻ (Choline chloride) + CH₃C₆H₄SO₃H (p-Toluenesulfonic acid) → (CH₃)₃N⁺CH₂CH₂OH·⁻O₃SC₆H₄CH₃ (Choline tosylate) + HCl (gas)

Spectroscopic analysis, such as ¹H NMR, has confirmed the formation of choline tosylate as the solid degradation product, with no other significant degradation products being detected. nih.gov

The primary factor influencing the stability of ChCl:p-TSA DES is temperature . As the degradation reaction is thermally driven, higher temperatures accelerate the liberation of HCl and the formation of choline tosylate, leading to a faster loss of the DES's liquid state and catalytic activity. nih.gov

The presence of water can also play a role. While some studies have shown that the addition of small amounts of water can modify the physical and chemical properties of DESs, such as viscosity, it can also potentially weaken the hydrogen bonding network between the choline chloride and p-toluenesulfonic acid, which might affect stability. nih.gov

The molar ratio of the components is also expected to influence stability. A study on a 2:1 molar ratio of ChCl:p-TSA showed solidification after being heated, indicating degradation. nih.gov While systematic studies on the effect of molar ratio on degradation are limited, it is plausible that ratios with a higher concentration of the acidic p-TSA could lead to faster degradation due to the increased availability of protons to drive the HCl liberation.

The recyclability of ChCl:p-TSA DES is directly linked to its stability. In applications where the DES can be recovered and reused, its degradation poses a significant challenge. For instance, in the degradation of alkaline lignin, acidic DESs like ChCl:p-TSA were found to be effective, but their recovery and reuse would be hampered by the thermal degradation that occurs during the process. The recovery of some acidic DESs has been reported to be above 80% after the first cycle, but long-term stability under repeated use at elevated temperatures remains a concern.

Mechanisms of Interaction with Adsorbent Materials

The interaction of choline; para-toluene sulfonate and its components with adsorbent materials is relevant for applications such as product separation, purification of the DES, or its use in supported catalyst systems. While specific studies on the adsorption of choline tosylate are scarce, the mechanisms can be inferred from the behavior of similar ionic liquids and their constituent ions on common adsorbents like activated carbon and silica (B1680970).

The adsorption of ionic species from a solution onto a solid adsorbent can generally be described by physical adsorption (physisorption) or chemical adsorption (chemisorption).

Physical adsorption is driven by relatively weak intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds. This process is typically reversible, and the adsorbed molecules are not held at specific sites on the surface. For choline tosylate, physisorption would likely be the predominant mechanism on non-polar surfaces like activated carbon, driven by dispersion forces and potential π-π interactions.

Chemical adsorption involves the formation of a chemical bond between the adsorbate and the adsorbent surface, resulting in a much stronger and often irreversible interaction. This type of adsorption is highly specific to the chemical nature of both the adsorbate and the adsorbent surface. For choline tosylate, chemisorption could occur on surfaces with specific functional groups that can react with the choline cation or the tosylate anion.

Adsorption isotherms, such as the Langmuir and Freundlich models, are often used to describe the equilibrium of adsorption. The Langmuir model assumes a monolayer of adsorbate on a homogeneous surface with a finite number of identical sites. The Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. For the adsorption of a related choline chloride-based DES on silica gel, the Dual site Langmuir isotherm model was found to fit the data well, suggesting the presence of two distinct types of adsorption sites. spast.orgresearchgate.net

The specific intermolecular forces that are likely to govern the adsorption of choline tosylate on different adsorbent materials include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The choline cation contains a hydroxyl (-OH) group, and the tosylate anion contains sulfonate (-SO₃⁻) groups, both of which can participate in hydrogen bonding. On a polar adsorbent surface like silica gel , which has surface silanol (B1196071) (Si-OH) groups, hydrogen bonds can form between the hydroxyl group of choline and the oxygen atoms of the silanol groups, or between the sulfonate group of the tosylate and the hydrogen atoms of the silanol groups. The formation of hydrogen-bonded organic frameworks (HOFs) involving aromatic sulfonates highlights the importance of this interaction. nih.gov

π-π Stacking Interactions: The tosylate anion contains an aromatic toluene (B28343) ring, which can engage in π-π stacking interactions with graphitic surfaces, such as those found in activated carbon . mdpi.com These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of the aromatic rings. The adsorption of other aromatic compounds on activated carbon has been shown to be influenced by such interactions. researchgate.net The strength of these interactions can be influenced by the presence of substituents on the aromatic ring and the planarity of the molecule. The adsorption of ionic liquids with aromatic cations on activated carbon is often enhanced by these π-π stacking interactions. rsc.org

Catalysis in Organic Synthesis Research

Choline; para-toluene sulfonate, particularly in the form of a DES with choline chloride, has demonstrated considerable potential as both a solvent and a catalyst in organic synthesis. doaj.org These DESs offer a dual functionality that can enhance reaction rates and yields under mild conditions. rsc.orgnih.gov

Choline; para-toluene sulfonate-based DESs have been effectively utilized in the synthesis of various heterocyclic compounds. For instance, they have been employed as a catalyst and solvent for the aza-Michael addition of arylamines to maleimide, producing aminopyrrolidine-2,5-dione derivatives in good to excellent yields (27-99.5%) under mild reaction conditions. nih.gov This method avoids the need for metal catalysts, bases, or organic ligands, highlighting its green chemistry credentials.

In the realm of multicomponent reactions (MCRs), which are efficient for creating complex molecules, p-toluenesulfonic acid (a component of the DES) has been used to promote the Biginelli reaction of β-ketophosphonates to synthesize 5-phosphonato-3,4-dihydropyrimidin-2-ones. beilstein-journals.org While not directly using the pre-formed choline salt, this demonstrates the catalytic utility of the tosylate moiety in heterocyclic synthesis. The broader field of MCRs is a significant area for the synthesis of heterocycles, and the properties of DESs make them attractive media for such reactions. windows.netmdpi.commdpi.com Furthermore, a DES composed of choline chloride and p-toluenesulfonic acid (ChCl:pTSA) has been shown to catalyze the synthesis of chromenes, achieving a 93% yield at 45–50 °C. nih.gov

The application of choline; para-toluene sulfonate-based DESs aligns with the principles of green chemistry by offering a recyclable and non-toxic reaction medium. kennesaw.edu These solvents have been shown to be highly stable and can be reused multiple times without a significant decrease in efficiency. researchgate.net For example, in the aza-Michael addition reactions, the DES could be recycled and reused up to five times.

The dual role of the choline chloride/p-toluenesulfonic acid DES as both a solvent and a catalyst eliminates the need for an external acid, simplifying the reaction setup and workup. rsc.orgrsc.org This has been demonstrated in the dehydration of fructose to 5-hydroxymethylfurfural (5-HMF), where the DES itself provides the necessary acidity for the reaction to proceed efficiently. rsc.orgrsc.org The acidic nature of these DESs also makes them suitable for other acid-catalyzed reactions, such as esterification. mdpi.com

Biomass Processing and Valorization Research

Choline; para-toluene sulfonate-based DESs are proving to be effective media for the processing and valorization of lignocellulosic biomass, a key strategy in the development of biorefineries. mdpi.comusda.govresearchgate.net These solvents can selectively fractionate biomass into its main components (cellulose, hemicellulose, and lignin), allowing for their subsequent conversion into valuable chemicals and biofuels. mdpi.com

A significant area of research is the conversion of carbohydrates, derived from the hemicellulose and cellulose (B213188) fractions of biomass, into furanic derivatives like furfural and 5-hydroxymethylfurfural (HMF). mdpi.comucr.eduuliege.be Choline; para-toluene sulfonate-based DESs have shown high efficiency in these dehydration reactions. rsc.orgresearchgate.net

For the conversion of fructose to HMF, a DES composed of choline chloride and p-toluenesulfonic acid (ChCl:p-TSA) achieved a high yield of 90.7% at 80°C in just one hour. rsc.orgrsc.org The DES acts as both the solvent and the catalyst, providing the acidic environment necessary for the dehydration of fructose. rsc.orgrsc.org The efficiency of this conversion is influenced by the molar ratio of the DES components and the reaction temperature. rsc.orgnih.gov Studies have also shown that rare-earth metal triflates, in conjunction with choline chloride, can achieve even higher yields of HMF from both glucose (94%) and fructose (99%). rsc.org

Similarly, in the production of furfural from hemicellulose, a ChCl/p-TSA DES was found to be highly effective, yielding 85% furfural at 120°C. researchgate.netmdpi.com The pH of the DES plays a crucial role, with lower pH values leading to higher furfural yields. researchgate.netmdpi.com These DESs can be recycled and reused for several consecutive runs, making the process more economical and sustainable. researchgate.net The use of biphasic solvent systems, such as aqueous choline chloride with methyl isobutyl ketone (MIBK), has also been explored to improve furfural yields from raw biomass like switchgrass. nsf.gov

Table 1: Conversion of Carbohydrates to Furanic Derivatives using Choline; para-toluene sulfonate-based Systems

| Carbohydrate | Product | Catalyst/Solvent System | Yield (%) | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|---|

| Fructose | 5-HMF | ChCl:p-TSA (1:1) DES | 90.7 | 80 | 1 | rsc.orgrsc.org |

| Hemicellulose | Furfural | ChCl/p-TSA DES | 85 | 120 | 1.5 | researchgate.net |

| Fructose | 5-HMF | ChCl/p-TsOH | 59 | 100 | 0.5 | mdpi.com |

| Glucose | 5-HMF | Scandium(III) triflate & Choline Chloride | 94 | 150 | 3 | rsc.org |

| Fructose | 5-HMF | Scandium(III) triflate & Choline Chloride | 99 | 150 | 1 | rsc.org |

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. usda.gov Choline; para-toluene sulfonate-based solvent systems have been investigated for their ability to dissolve and fractionate lignin from biomass. usda.govacs.org A p-toluenesulfonic acid/choline chloride (p-TsOH/ChCl) solvent system was found to effectively dissolve lignin from miscanthus and wheat straw at 80°C. usda.gov This system was able to dissolve 76.6% of miscanthus lignin and 88.9% of wheat straw lignin. usda.gov

The use of choline chloride in this system helps to control the acidity, which in turn can minimize the degradation and condensation of the lignin during extraction, preserving its structural integrity for further valorization. usda.gov Acidic DESs, such as those containing p-toluenesulfonic acid, have been shown to be more effective for lignin degradation compared to neutral or basic DESs. nih.gov

Deep eutectic solvents, including those based on choline chloride and p-toluenesulfonic acid, are also being explored for the extraction of bioactive compounds from various plant materials. nih.govua.ptmdpi.comresearchgate.netmdpi.com The tunable properties of DESs make them promising solvents for selectively extracting phenolic compounds and other valuable natural products. ua.ptresearchgate.netmdpi.com

The combination of choline chloride with organic acids, such as p-toluenesulfonic acid, has been noted as an interesting option for the extraction of phenolic acids. nih.gov In one study, replacing other hydrogen bond donors with p-toluenesulfonic acid in a choline chloride-based DES significantly increased the extraction yield of myricetin and rutin from matrimony vine fruits. researchgate.net The efficiency of these extractions can often be enhanced by the addition of a small amount of water to the DES, which can modulate the solvent's viscosity and polarity. ua.ptmdpi.com

Hydrometallurgical Applications in Research

DESs composed of choline chloride and p-toluenesulfonic acid (PTSA) have been investigated as alternative leaching agents to conventional hydrometallurgical methods, which often involve high energy consumption and pose environmental challenges.

Research has demonstrated the potential of these DESs in extracting metals from ores and waste materials. In one study, a DES was synthesized by combining choline chloride (ChCl), p-toluenesulfonic acid (PTSA), and a third component to evaluate the leaching of copper and iron from Sungun copper concentrate, which primarily contains chalcopyrite and pyrite. The experiments were conducted at 100°C for 24 hours with a solid-to-liquid ratio of 20 g/L.

The addition of a third component to the ChCl:PTSA system was found to influence the leaching efficiency significantly. Among the various ternary DESs tested, the one containing malonic acid (MOA) exhibited the highest copper leaching efficiency.

Table 1: Leaching Efficiency of Copper and Iron from Chalcopyrite Concentrate using different Ternary DESs

| Third Component (in ChCl:PTSA DES) | Copper Leaching Efficiency (%) | Iron Leaching Efficiency (%) |

| Malonic Acid (MOA) | 89 | Lower than binary DES |

| Oxalic Acid (OA) | - | - |

| Ethylene (B1197577) Glycol (EG) | - | - |

| Sucrose (S) | Significantly Reduced | - |

| Fructose (F) | Significantly Reduced | - |

| Glucose (G) | Significantly Reduced | - |

| Urea (U) | - | - |

| Maleic Acid (MA) | - | - |

| Citric Acid (CA) | - | - |

Data sourced from studies on the dissolution of chalcopyrite in three-component DESs.

Furthermore, the solubility of various metal oxides has been tested in a DES comprising p-toluenesulfonic acid monohydrate and choline chloride. The molar ratio of the hydrogen-bond donor (p-toluenesulfonic acid) to the hydrogen-bond acceptor (choline chloride) was found to play a crucial role in the solubility of these metal oxides.

While direct studies on leaching copper from printed circuit boards (PCBs) using choline; para-toluene sulfonate were not prevalent in the reviewed literature, related research on other choline chloride-based DESs highlights the potential of this class of solvents for urban mining of electronic waste.

A key challenge in hydrometallurgy is the selective dissolution of the target metal from a complex matrix. In the context of chalcopyrite leaching using ChCl:PTSA based DESs, it was observed that selective dissolution of copper over iron was not achieved in the tested ternary systems. However, the ChCl:PTSA:MOA formulation, while having the highest copper leaching efficiency, also dissolved less iron compared to other tested combinations, indicating a degree of selectivity.

The ability to tune the properties of DESs by altering their composition offers a pathway to potentially enhance selectivity in multi-component systems. For instance, the molar ratio of the hydrogen-bond donor to the hydrogen-bond acceptor has been shown to significantly affect the solubility of different metal oxides, which could be exploited for selective leaching.

Environmental Research Applications

The green characteristics of DESs, such as low volatility and potential for recyclability, have prompted research into their use in environmental applications, including fuel desulfurization and contaminant removal.

Acidic DESs, including those based on choline chloride and p-toluenesulfonic acid, have been successfully employed for the deep oxidative/extraction desulfurization of fuels. The acidity of the DES is a primary factor in this process, with stronger acidity correlating to higher desulfurization efficiencies.

In one study, a DES composed of choline chloride and p-toluenesulfonic acid (ChCl/p-TsOH) demonstrated a desulfurization efficiency of up to 99.99% for a model fuel. For real fuel, the efficiency reached up to 97.25%. The process involves the oxidation of sulfur compounds in the fuel, which are then extracted by the DES.

Another investigation introduced a novel magnetic deep eutectic solvent synthesized from choline chloride, p-toluene sulfonic acid, and FeCl₃ for the ultrasound-assisted oxidative desulfurization of a model fuel. This approach achieved a sulfur removal rate of 98.7%.

Table 2: Desulfurization Efficiency of Choline Chloride/p-Toluenesulfonic Acid Based DESs

| Fuel Type | DES Composition | Desulfurization Efficiency (%) |

| Model Fuel | ChCl/p-TsOH | 99.99 |

| Real Fuel | ChCl/p-TsOH | 97.25 |

| Model Fuel | ChCl/p-TsOH/FeCl₃ | 98.7 |

Data compiled from studies on the desulfurization of fuels using acidic DESs.

While the direct application of choline; para-toluene sulfonate in the synthesis of functionalized materials for the adsorption of water contaminants is not extensively documented in the reviewed literature, the broader class of DESs is being explored for such purposes. The tunability of DES properties could potentially be used to design materials with specific affinities for certain pollutants. Research in this area is ongoing, with a focus on creating sustainable and efficient adsorbents for water purification.

Applications in Advanced Materials Research

The use of choline; para-toluene sulfonate extends to the field of advanced materials, particularly in the context of recycling and material recovery. A notable application is in the recycling of lithium-ion batteries (LIBs).

A deep eutectic solvent composed of p-toluenesulfonic acid monohydrate and choline chloride has been shown to be highly efficient in recovering cobalt and lithium from spent LIB cathodes. This solvometallurgical process can achieve high recovery rates under relatively mild conditions. For instance, at 90°C and in just 15 minutes, this DES was able to dissolve 94% of the cobalt from the cathode material. The process also benefits from not requiring an additional reducing agent, which is often necessary in other hydrometallurgical recycling methods.

The recovered cobalt can be precipitated and then calcined to produce Co₃O₄, which is suitable for the manufacturing of new LIBs, thus contributing to a circular economy for battery materials.

An exploration of Choline; para-toluene sulfonate reveals its emerging significance in various non-clinical research and technological applications. This compound, an ionic salt, is particularly noted for its role in the formulation of deep eutectic solvents (DESs) and as a reagent in biochemical studies. Its unique properties are being leveraged in fields ranging from energy storage to materials science and enzyme research.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Choline (B1196258) para-Toluenesulfonate Analogs and Esters (e.g., Propionylcholine (p-toluenesulfonate))

The synthesis of choline tosylate analogs and esters is crucial for developing new materials and research tools. A notable example is Propionylcholine (p-toluenesulfonate), an organic compound utilized in biochemical and neuroscience research. chemicalbook.com This ester serves as a tool to investigate cholinergic signal transduction and the activity of esterases. chemicalbook.com Its synthesis, like that of other choline esters, typically involves the reaction of a choline salt with an appropriate acylating agent. The characterization of these compounds confirms their structure and purity, which is essential for their application as substrates or catalysts in biochemical reactions. chemicalbook.com

Investigation of Structural Modifications on Catalytic Performance in DESs

Choline para-toluenesulfonate's components, choline chloride (a hydrogen-bond acceptor) and p-toluenesulfonic acid (a hydrogen-bond donor), are used to form Deep Eutectic Solvents (DESs). researchgate.netscu.ac.ir These DESs are studied for their catalytic properties. Research shows that modifying the structure of these DESs, for instance by altering the molar ratio of the components or by introducing a third component, significantly impacts their catalytic performance. researchgate.netresearchgate.net

For example, studies on the leaching of metal oxides and chalcopyrite have investigated various molar ratios (e.g., 1:1, 1:2, 2:1) of choline chloride to p-toluenesulfonic acid. researchgate.netscu.ac.ir The addition of a third component, such as malonic acid, oxalic acid, or ethylene (B1197577) glycol, creates ternary DESs with altered physical, chemical, and catalytic properties. scu.ac.irresearchgate.net In one study, a ternary DES of choline chloride, p-toluenesulfonic acid, and malonic acid (ChCl:PTSA:MOA) demonstrated the highest efficiency for copper leaching from a concentrate. researchgate.net These structural modifications allow for the tuning of the DES for specific applications, such as efficient N-Boc deprotection in organic synthesis or the selective dissolution of metal compounds. researchgate.net

| DES Composition (Molar Ratio) | Application | Key Finding | Reference |

|---|---|---|---|

| ChCl:PTSA (1:1) | Leaching of metal oxides (Cu2O, ZnO) | Demonstrated ability to solubilize metal oxides at room temperature. | researchgate.net |

| ChCl:PTSA:Malonic Acid (MOA) | Leaching of chalcopyrite concentrate | Achieved the highest copper leaching efficiency (89%) among several tested ternary DESs. | researchgate.net |

| ChCl:PTSA | Catalyst for N-Boc deprotection | Serves as an efficient and sustainable reaction medium and catalyst for removing the Boc protecting group from amines. | researchgate.net |

| ChCl:PTSA with water | Aza-Michael addition of arylamines | The presence of water in the DES stabilizes transition states and favors the reaction. | nih.gov |

Research on the Impact of Alkyl Chain Length on Electrochemical Properties of Choline-based Ionic Liquids

The length of the alkyl chain is a critical structural feature in choline-based ionic liquids that significantly influences their physicochemical and electrochemical properties. Research demonstrates that as the alkyl chain length increases, properties such as viscosity and van der Waals interactions tend to increase. researchgate.net This has a direct effect on their performance in various applications.

In tribology, for instance, choline-based ionic liquids with longer alkyl chains have shown better anti-friction and anti-wear properties when used as water-based lubricating additives. researchgate.net The longer chains can form thicker, more robust lubricating films on metal surfaces. researchgate.net In other contexts, the alkyl chain length affects the critical micelle concentration (cmc) and how the ionic liquid interacts with biological membranes. nih.gov Computational studies using Density Functional Theory (DFT) have also been employed to understand how alkyl chain length influences the stability and interactions within these ionic liquids, providing insights that are crucial for designing ionic liquids with specific properties. researchgate.netrsc.org

Elucidation of Molecular Features for Biological Activity in Research Models (e.g., Enzyme Inhibition in vitro, non-clinical)

The molecular structure of choline para-toluenesulfonate is directly linked to its biological activity observed in non-clinical, in vitro research models. It is described as a nucleophilic compound that acts as an inhibitor of phospholipase A2 and phospholipase C. medchemexpress.combiosynth.com This inhibitory action is attributed to its ability to interfere with the formation of diacylglycerol (DAG), a key signaling molecule, which has been shown to inhibit tumor growth in mouse models. medchemexpress.combiosynth.comchemscene.com

Furthermore, choline tosylate is identified as a substrate for choline acetyltransferase (ChAT). The study of enzyme inhibition by choline analogs is a significant area of research. For example, studies on other choline-related compounds and their effect on cholinesterases (ChEs) provide a framework for understanding these interactions. nih.gov The mechanism of inhibition, such as competitive inhibition where the compound competes with the natural substrate for the enzyme's active site, is a key area of investigation. researchgate.netmdpi.com In vitro kinetic assays are used to determine the type and potency of inhibition (e.g., IC50 values), elucidating how the molecular features of compounds like choline tosylate contribute to their biological effects. mdpi.comunibo.it

Study of Choline Tosylate Salt as a Defined Chemical Entity in Research Contexts

Choline tosylate is utilized in research as a well-defined chemical entity with specific properties and applications. It is commercially available as a research chemical, often used in biochemical studies and for proteomics research. scbt.comscbt.com Its role as a substrate for choline acetyltransferase (ChAT) makes it a useful tool for studying enzymatic pathways.